6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine - 1771059-57-4

6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine

Catalog Number: EVT-1764242
CAS Number: 1771059-57-4
Molecular Formula: C10H13F3N4
Molecular Weight: 246.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic aromatic substitution: This reaction can be employed to introduce various substituents, such as amines, alkoxides, or thiols, to the pyridazine ring. []
  • Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction can be used to form a carbon-nitrogen bond between an aryl halide and an amine, which could be employed to introduce the 4-(trifluoromethyl)piperidin-1-yl substituent to the pyridazine ring. []
  • Reduction of nitro groups: If a nitro-substituted pyridazine is used as a starting material, reduction to the corresponding amine can be achieved using methods like catalytic hydrogenation or metal-catalyzed reductions. []
Molecular Structure Analysis

Computational tools and techniques, such as density functional theory (DFT) calculations, can be employed to predict molecular geometries, electronic structures, and other relevant properties of this compound. []

Mechanism of Action
  • G protein-coupled receptors (GPCRs): These receptors are involved in various physiological processes, and modulation of their activity by small molecules can have therapeutic effects. [, ]
  • Enzymes: Substituted pyridazines can act as inhibitors or modulators of enzyme activity, potentially targeting specific metabolic pathways or signaling cascades. [, ]
  • Ion channels: Some substituted pyridazines have been shown to modulate the activity of ion channels, which are crucial for regulating cellular excitability and signaling. []
Physical and Chemical Properties Analysis

Experimental techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography can be used to determine its structure and physical properties. Computational methods can be employed to predict properties such as solubility, LogP, and pKa. []

Applications
  • Drug discovery: The diverse biological activities of substituted pyridazines make them attractive scaffolds for drug discovery. They have shown promise as potential therapeutics for various diseases, including cancer [, ], inflammatory diseases [], and neurological disorders. [, , ]
  • Agrochemicals: Some substituted pyridazines exhibit herbicidal [], insecticidal [], and fungicidal [] activities, making them potential candidates for developing new agrochemicals.
  • Material science: The ability of pyridazines to form metal complexes and their unique electronic properties make them interesting building blocks for developing new materials with potential applications in areas like catalysis and sensing. []

N-[1-(3,4-Difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine (JNJ-37822681)

    Compound Description: JNJ-37822681 is a potent and selective dopamine D2 receptor antagonist. It exhibits fast dissociation kinetics from the D2 receptor, potentially contributing to a lower risk of extrapyramidal symptoms compared to other antipsychotics []. JNJ-37822681 demonstrated efficacy in animal models of psychosis and favorable brain penetration [].

(3S,4R)-1-[2-Chloro-6-(trifluoromethyl)benzyl]-3-{[1-(cyclohex-1-en-1-ylmethyl)piperidin-4-yl]carbamoyl}-4-methylpyrrolidin-3-yl]acetic acid (2S)-hydroxy(phenyl)acetate (E6130)

    Compound Description: E6130 is an orally bioavailable and highly selective modulator of the CX3C chemokine receptor 1 (CX3CR1) []. It inhibits fractalkine-induced chemotaxis of human natural killer cells, potentially by downregulating surface CX3CR1 expression []. E6130 exhibits agonistic activity at CX3CR1 in G protein signaling assays []. In vivo studies demonstrated E6130’s ability to ameliorate inflammatory parameters in murine colitis models, likely by inhibiting the trafficking of CX3CR1+ immune cells to the gut mucosa [].

(E)-4-Fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 1)

1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)

    Compound Description: CYM-53093 (BTRX-335140) acts as a potent and selective kappa opioid receptor (KOR) antagonist []. It demonstrates favorable in vitro ADMET properties, in vivo pharmacokinetics, and a medication-like duration of action in rats []. Orally administered CYM-53093 effectively antagonized KOR agonist-induced prolactin secretion and exhibited analgesic effects in mice []. Currently, it is undergoing Phase 1 clinical trials for neuropsychiatric disorders [].

N-(2-Bromo-5-(trifluoromethyl)phenyl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine (V1801)

    Compound Description: V1801, a gefitinib analog, effectively induces apoptosis in non-small cell lung cancer (NSCLC) cells harboring the T790M EGFR mutation, which commonly confers resistance to first-line EGFR inhibitors []. While a moderate EGFR kinase activity inhibitor, V1801 significantly upregulates the pro-apoptotic protein Noxa, contributing to its cytotoxicity []. It also interferes with c-Myc expression and the Erk signaling pathway []. Combination therapy of V1801 with the proteasome inhibitor bortezomib demonstrates synergistic effects in NSCLC cells [].

Properties

CAS Number

1771059-57-4

Product Name

6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine

IUPAC Name

6-[4-(trifluoromethyl)piperidin-1-yl]pyridazin-3-amine

Molecular Formula

C10H13F3N4

Molecular Weight

246.23 g/mol

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)7-3-5-17(6-4-7)9-2-1-8(14)15-16-9/h1-2,7H,3-6H2,(H2,14,15)

InChI Key

GNXMOYZSGGVWTJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(F)(F)F)C2=NN=C(C=C2)N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NN=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.